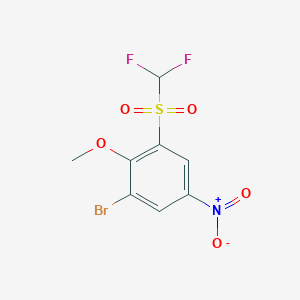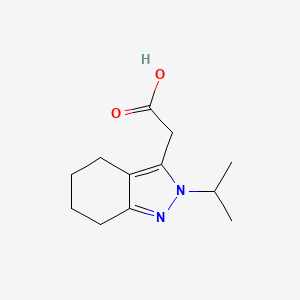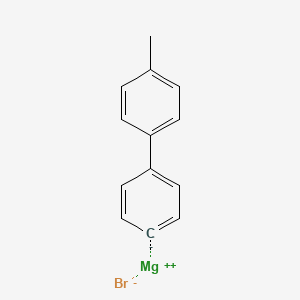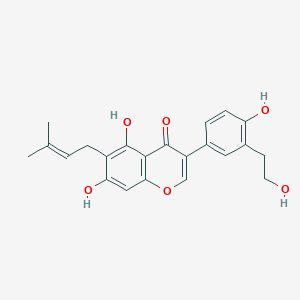![molecular formula C42H69NO15 B13428066 [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10Z,12E,14R,16R)-4-acetyloxy-14-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-10,12-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13428066.png)
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10Z,12E,14R,16R)-4-acetyloxy-14-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-10,12-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10Z,12E,14R,16R)-4-acetyloxy-14-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-10,12-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate” is a complex organic molecule with multiple stereocenters and functional groups. Compounds like this are often of interest in fields such as medicinal chemistry, natural product synthesis, and materials science due to their intricate structures and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various rings, introduction of functional groups, and stereoselective reactions. Common synthetic strategies might include:
Formation of the oxane rings: This could involve cyclization reactions using appropriate precursors.
Introduction of functional groups: Functional groups such as hydroxyl, methoxy, and acetyloxy groups can be introduced through reactions like hydroxylation, methylation, and acetylation.
Stereoselective synthesis: Ensuring the correct stereochemistry at each stereocenter is crucial and can be achieved through chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of such complex molecules is often challenging and may involve:
Optimization of reaction conditions: To maximize yield and purity.
Use of automated synthesis: Techniques like flow chemistry can help in scaling up the production.
Purification methods: Techniques such as chromatography and crystallization are essential to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation and reduction: These reactions can modify the oxidation state of the molecule, potentially altering its biological activity.
Substitution reactions: Functional groups can be replaced with others, which can be useful in modifying the compound’s properties.
Hydrolysis: The ester groups in the molecule can be hydrolyzed to carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester groups would yield carboxylic acids and alcohols.
科学的研究の応用
Chemistry
Synthesis of analogs: Researchers can modify the structure to create analogs with potentially improved properties.
Study of reaction mechanisms:
Biology
Biological activity: Compounds with such complex structures often exhibit interesting biological activities, making them candidates for drug discovery.
Enzyme interactions: Studying how the compound interacts with enzymes can reveal potential therapeutic targets.
Medicine
Drug development: If the compound shows promising biological activity, it can be further developed into a therapeutic agent.
Pharmacokinetics and pharmacodynamics: Understanding how the compound is absorbed, distributed, metabolized, and excreted can inform its potential as a drug.
Industry
Material science: Complex organic molecules can be used in the development of new materials with unique properties.
Agriculture: Such compounds can be explored for use as pesticides or growth regulators.
作用機序
The mechanism by which the compound exerts its effects would depend on its specific interactions with biological targets. This could involve:
Binding to receptors: The compound may interact with specific receptors on cell surfaces, triggering a biological response.
Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal transduction pathways: The compound might influence signaling pathways within cells, leading to changes in cellular behavior.
類似化合物との比較
Similar Compounds
- [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10Z,12E,14R,16R)-4-acetyloxy-14-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-10,12-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
- This compound
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and stereocenters, which can result in unique biological activities and chemical properties compared to other similar compounds.
特性
分子式 |
C42H69NO15 |
|---|---|
分子量 |
828.0 g/mol |
IUPAC名 |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10Z,12E,14R,16R)-4-acetyloxy-14-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-10,12-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |
InChI |
InChI=1S/C42H69NO15/c1-23(2)18-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(16-17-44)19-24(3)14-12-13-15-30(46)20-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45/h12-15,17,23-27,29-31,34-41,46,49-50H,16,18-22H2,1-11H3/b14-12-,15-13+/t24-,25+,26+,27-,29-,30-,31+,34-,35+,36+,37+,38-,39-,40-,41-,42+/m0/s1 |
InChIキー |
XZDLAFBYWBTZSS-OCTUCAJNSA-N |
異性体SMILES |
C[C@@H]/1C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O[C@@H](C[C@H](/C=C/C=C1)O)C)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O |
正規SMILES |
CC1CC(C(C(C(CC(=O)OC(CC(C=CC=C1)O)C)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B13427995.png)



![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13428031.png)
![3-Amino-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13428034.png)
![sodium;(2S,3S,4S,5R,6R)-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13428040.png)

![(Z)-N'-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13428045.png)

![(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B13428054.png)


